Product packaging for Benzophenone, O-methyloxime(Cat. No.:CAS No. 3376-34-9)

Benzophenone, O-methyloxime

Cat. No.: B11957447
CAS No.: 3376-34-9
M. Wt: 211.26 g/mol
InChI Key: MFZNRFQCOCWADL-UHFFFAOYSA-N
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Description

Benzophenone, O-methyloxime is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B11957447 Benzophenone, O-methyloxime CAS No. 3376-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3376-34-9

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-methoxy-1,1-diphenylmethanimine

InChI

InChI=1S/C14H13NO/c1-16-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

MFZNRFQCOCWADL-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Contextualization Within Oxime and Imine Chemistry

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). Imines, on the other hand, possess a carbon-nitrogen double bond with the general structure R¹R²C=NR³. Benzophenone (B1666685) O-methyloxime, with its C=N-OCH₃ moiety, is classified as an oxime ether. researchgate.net

The chemistry of oximes and imines is rich and varied. Oximes are known for their stability compared to imines, which are more susceptible to hydrolysis. A cornerstone reaction of oxime derivatives is the Beckmann rearrangement, which transforms an oxime into an amide under acidic conditions. However, research has also focused on suppressing this rearrangement to explore other reaction pathways.

Benzophenone O-methyloxime and its derivatives serve as precursors to benzophenone imine, a key intermediate in organic synthesis. wikipedia.org The conversion can be achieved through various methods, including thermal decomposition of the corresponding oxime. wikipedia.org The stability and ease of handling of oximes like benzophenone O-methyloxime make them advantageous starting materials for the synthesis of less stable imines.

Significance in Contemporary Organic Synthesis and Chemical Biology Research

Organic Synthesis

In the realm of organic synthesis, benzophenone O-methyloxime derivatives are valuable intermediates. They are employed in the synthesis of a variety of organic compounds, including pharmaceuticals and fine chemicals. vulcanchem.com For instance, O-sulfonyloximes derived from benzophenone can act as electrophilic amination reagents, reacting with Grignard reagents to form primary amines after hydrolysis. This provides a powerful tool for the formation of carbon-nitrogen bonds.

Furthermore, metal-catalyzed reactions involving oximes have opened up new avenues for synthesis. vulcanchem.com For example, copper-catalyzed reactions can be used for the O-vinylation of benzophenone oxime. acs.org Palladium-catalyzed reactions have also been explored, where oxidative addition of oximes to a palladium(0) complex generates intermediates for the synthesis of nitrogen-containing heterocycles.

Chemical Biology

In chemical biology, benzophenone and its derivatives have been utilized as photophysical probes to study peptide-protein interactions. wikipedia.org While research on the direct biological applications of benzophenone O-methyloxime is specific, the broader class of benzophenone oxime ethers has been investigated for various biological activities.

For example, novel series of benzophenone oxime ether derivatives have been synthesized and evaluated for their herbicidal activities. researchgate.net Other studies have described the synthesis of benzophenone O-oxime ethers containing amino acid residues and investigated their cardiovascular and antibacterial effects. researchgate.net Some of these compounds have shown potent activity, such as reducing the heart rate in animal models and exhibiting considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Overview of Key Research Trajectories

Advanced Functionalization and Derivatization Strategies

Incorporation of Amine and Amino Acid Residues

The introduction of amine and amino acid functionalities into the benzophenone oxime ether scaffold is a key strategy for creating new analogues.

One prominent method involves a two-step synthesis. Initially, benzophenone oxime or its substituted derivatives are reacted with epichlorohydrin (B41342) or epibromohydrin. This reaction yields the corresponding O-oxime ether adducts containing a reactive epoxide ring. The subsequent step is the N-alkylation of an amino acid with these adducts, which opens the epoxide ring and covalently links the amino acid residue to the benzophenone oxime ether structure. researchgate.net This approach has been utilized to synthesize a new series of analogues of IPS-339, a known beta-blocker. researchgate.net

A more direct approach to an aminated analogue is the synthesis of 2-amino-benzophenone O-methyl oxime. This can be achieved by treating a solution of 2-amino-benzophenone oxime in tetrahydrofuran (B95107) with potassium hydroxide, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, and a methylating agent such as dimethyl sulphate. prepchem.com The reaction proceeds overnight at room temperature to yield the desired product. prepchem.com

Table 1: Synthesis of Benzophenone O-Oxime Ether Analogues with Amino Acid Residues | Step | Reactants | Reagents/Conditions | Product | Reference | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzophenone O-oxime | Epichlorohydrin or Epibromohydrin | O-oxime ether adducts | researchgate.net | | 2 | O-oxime ether adducts | α-Amino Acid | N-alkylation | Benzophenone O-oxime ether with amino acid residue | researchgate.net | | Direct | 2-Amino-benzophenone oxime | Potassium hydroxide, Tetrabutylammonium bromide, Dimethyl sulphate in THF | 2-Amino-benzophenone O-methyl oxime | prepchem.com |

Introduction of Electron-Withdrawing Groups

The incorporation of electron-withdrawing groups, such as nitro (NO₂) or halogen moieties, onto the benzophenone oxime structure significantly influences the compound's chemical properties and reactivity.

The synthesis of these analogues often starts with the appropriately substituted benzophenone. For instance, p-nitrobenzophenone can be reacted with hydroxylamine (B1172632) to form p-nitrobenzophenone oxime. cdnsciencepub.com Subsequent etherification would yield the target O-methyl oxime. Studies on the alkylation of p,p'-disubstituted benzophenone oxime sodium salts have shown that the presence of electron-withdrawing groups on the phenyl rings markedly promotes alkylation on the oxygen atom, leading to the formation of the desired O-ether. researchgate.net

Another synthetic route involves the pyrolysis of aryl ketoxime carbonates. These precursors are prepared by reacting the corresponding benzophenone oxime with a chloroformate, such as phenyl chloroformate, in the presence of pyridine. cdnsciencepub.com However, research has shown that the pyrolysis of p-nitrobenzophenone oxime carbonates does not yield the expected imino ethers, as the strong electron-withdrawing nitro group renders the carbonate intermediate unstable. cdnsciencepub.com This highlights that the choice of synthetic strategy must be carefully considered based on the nature of the substituent.

The presence of an electron-withdrawing group can also influence the course of rearrangements. In the Beckmann rearrangement, it has been observed that such groups can affect the reaction rate. illinois.edu Specifically, for the rearrangement of 2-chloro-5-nitrobenzophenone (B105091) oxime, the phenyl group migrates in preference to the nitrated benzene (B151609) ring. vpscience.org

Table 2: Examples of Benzophenone Oxime Analogues with Electron-Withdrawing Groups

Starting Material Key Reagent Product Name Reference
p-Nitrobenzophenone Hydroxylamine p-Nitrobenzophenone oxime cdnsciencepub.com
p-Chlorobenzophenone oxime Phenyl chloroformate E-p-Chlorobenzophenone oxime phenyl carbonate cdnsciencepub.com
2-Chloro-5-nitrobenzophenone Hydroxylamine hydrochloride 2-Chloro-5-nitrobenzophenone oxime vpscience.org

Intermediate Derivatization Methods for Agrochemical Discovery

The "Intermediate Derivatization Method" (IDM) is an efficient strategy used in the discovery of novel agrochemicals. acs.orgnih.gov This approach involves synthesizing a common, structurally promising intermediate which is then systematically modified to create a library of related compounds for biological screening. Benzophenone oxime ethers serve as valuable intermediates in this context. acs.orgsci-hub.se

A common synthetic pathway starts with a substituted benzophenone, which is first converted to its oxime. This intermediate is then reacted with a bromo-containing compound, such as 1,2-dibromoethane, to produce a substituted benzophenone-O-(2-bromoethyl) oxime. researchgate.net This bromo-functionalized intermediate is a versatile platform for derivatization. It can be reacted with a wide variety of amines and heterocyclic compounds to introduce diverse functional groups, leading to the generation of a large number of final compounds for testing. researchgate.netjmpas.com

Research has demonstrated the effectiveness of this approach. A series of benzophenone oxime ether derivatives containing tertiary amine groups were synthesized and evaluated for their herbicidal activities. researchgate.net Many of these compounds showed significant inhibitory effects on the root growth of various plant species, including Oryza sativa (rice) and Brassica chinensis (bok choy), at concentrations of 20 ppm. researchgate.netvulcanchem.com These findings underscore the utility of benzophenone oxime ether intermediates in the systematic discovery and optimization of new agrochemical candidates. researchgate.netvulcanchem.com

Table 3: Herbicidal Activity of Benzophenone Oxime Ether Derivatives

Plant Species Activity Observed Concentration Reference
Oryza sativa Significant root growth inhibition 20 ppm researchgate.netvulcanchem.com
Sorghum sudanense Significant root growth inhibition 20 ppm researchgate.netvulcanchem.com
Brassica chinensis Significant root growth inhibition 20 ppm researchgate.netvulcanchem.com

Nucleophilic Substitution and Addition Reactions

While the imino carbon of oximes generally shows poor electrophilicity, making nucleophilic additions difficult, specific derivatives and reaction conditions enable such transformations. Direct nucleophilic substitution on the sp2-hybridized nitrogen atom is also a challenging but observed reaction pathway.

The reaction of O-methylated oxime derivatives with nucleophiles like the methoxide (B1231860) ion has been a subject of detailed kinetic and mechanistic studies. Research on O-methylbenzohydroximoyl halides, close analogs of Benzophenone O-methyloxime, reacting with sodium methoxide provides significant insight into the mechanism. nih.gov

These studies reveal that the reaction proceeds through a tetrahedral intermediate. nih.gov Key evidence supporting this mechanism includes:

Stereospecificity : The reaction of the Z and E isomers of O-methylbenzohydroximoyl fluorides with methoxide ion shows high stereospecificity. The Z-isomer yields only the Z-substitution product, while the E-isomer gives predominantly the E-product. nih.gov Ab initio calculations suggest that the tetrahedral intermediate formed from the Z-isomer rapidly eliminates the leaving group before stereomutation can occur. nih.gov

Hammett Equation : The reaction rates show a strong dependence on substituents on the aromatic ring. The positive Hammett ρ-values indicate that electron-withdrawing groups on the aryl ring accelerate the reaction by stabilizing the developing negative charge in the tetrahedral intermediate. nih.gov

Activation Parameters : The reactions are characterized by negative entropies of activation, which is consistent with a bimolecular, associative mechanism involving the formation of an ordered transition state leading to the tetrahedral intermediate. nih.gov

A related study on O-(N-arylcarbamoyl)benzophenone oximes reacting with methoxide ion also reported Hammett constants, further illustrating the substituent effects on the reaction kinetics. chemicalpapers.com

Table 1: Kinetic Data for the Reaction of O-Methylbenzohydroximoyl Halides with Methoxide Ion nih.gov

Reactant Isomer (X=F) Hammett ρ-value Entropy of Activation (ΔS‡) Mechanism
Z-Isomer +2.94 -15 eu Nucleophilic addition-elimination via tetrahedral intermediate
E-Isomer +3.30 -14 eu Nucleophilic addition-elimination via tetrahedral intermediate

O-substituted oximes, including Benzophenone O-methyloxime, can undergo E/Z isomerization under acidic conditions. This process is significant because the geometric configuration of the oxime can dictate its reactivity in subsequent reactions. For instance, only the anti-isomer may undergo a specific Sₙ2-type nucleophilic substitution.

Two primary mechanisms have been proposed for the acid-catalyzed isomerization of imines and their derivatives researchgate.net:

Iminium Ion Rotation : The reaction begins with the protonation of the imine nitrogen, forming an iminium ion. This protonation reduces the double-bond character of the C=N bond, lowering the rotational barrier and allowing for isomerization. researchgate.net

Nucleophilic Catalysis : This pathway involves the nucleophilic attack of a solvent molecule or the acid's conjugate base on the carbon of the protonated imine. researchgate.netresearchgate.net This addition forms a tetrahedral intermediate, which can undergo rotation around the C-N single bond. Subsequent elimination of the nucleophile regenerates the iminium ion, now in its isomeric form. researchgate.net

Studies on O-methylbenzohydroximates and related compounds show that the operative mechanism can depend on the specific substrate and conditions. researchgate.net While some compounds isomerize via iminium ion rotation, others, particularly hydroximoyl halides, proceed exclusively through the nucleophilic catalysis mechanism. researchgate.net

Kinetics and Mechanisms of Reaction with Nucleophiles (e.g., Methoxide Ion)

Rearrangement Reactions Involving Oxime Derivatives

The Beckmann rearrangement is one of the most characteristic reactions of oxime derivatives, converting a ketoxime into an N-substituted amide. numberanalytics.com The reaction is typically promoted by acid catalysts such as sulfuric acid, hydrochloric acid, or Lewis acids. numberanalytics.comalfa-chemistry.com

The mechanism involves several key steps numberanalytics.comalfa-chemistry.com:

Activation : The reaction is initiated by the protonation of the oxygen atom (or its conversion into a better leaving group, like a sulfonate ester). alfa-chemistry.commasterorganicchemistry.com

Rearrangement : A concerted rearrangement occurs where the group positioned anti-periplanar to the leaving group migrates from carbon to the nitrogen atom. This migration step simultaneously displaces the leaving group (e.g., water) and is generally the rate-limiting step. alfa-chemistry.com

Nitrilium Ion Formation : The rearrangement leads to the formation of a highly reactive nitrilium ion intermediate. numberanalytics.comalfa-chemistry.comorganic-chemistry.org

Hydrolysis : The nitrilium ion is subsequently attacked by a nucleophile, typically water from the reaction medium, which, after deprotonation, yields the final amide product. numberanalytics.com

The stereochemistry of the starting oxime is critical, as only the group anti to the leaving group migrates. alfa-chemistry.com The reaction conditions, including the choice of acid and solvent, can be finely tuned, sometimes influencing whether the Beckmann rearrangement occurs or if a competing reaction, such as a nucleophilic substitution, dominates.

Metal-Catalyzed Transformations

Palladium catalysis has emerged as a powerful tool for forming carbon-carbon bonds using oxime derivatives. A key step in these transformations is the oxidative addition of the oxime's N-O bond to a Pd(0) complex, which generates an alkylideneaminopalladium(II) species. This intermediate can then engage in various coupling reactions.

The palladium-catalyzed α-arylation of ketone enolates is a well-established method for C-C bond formation. rsc.orgorganic-chemistry.org This strategy can be adapted to use oxime derivatives. For example, the Pd-catalyzed β-arylation of cyclic α,β-unsaturated O-methyl oximes with aryl iodides has been reported to proceed with complete regioselectivity. nih.gov This reaction demonstrates the utility of the C=N-OCH₃ moiety in directing palladium-catalyzed cross-coupling.

The general mechanism for such transformations involves an initial oxidative addition of an aryl halide to the Pd(0) catalyst, followed by the formation of a palladium enolate (or an analogous species from the oxime). chemrxiv.org Reductive elimination from this intermediate then forges the new C-C bond and regenerates the Pd(0) catalyst. chemrxiv.orgmdpi.com The use of specific ligands is often crucial for achieving high efficiency and selectivity in these reactions. organic-chemistry.org

Table 2: Representative Conditions for Palladium-Catalyzed Arylation Involving an O-Methyl Oxime nih.gov

Substrates Catalyst / Ligand Base Solvent Product Type
Cyclic α,β-unsaturated O-methyl oxime + Aryl Iodide Pd(OAc)₂ / SPhos Cs₂CO₃ 1,4-Dioxane β-Arylated O-methyl oxime

Palladium-Catalyzed Regioselective Carbon-Hydrogen Arylation of Related Oxime Ethers

The oxime ether functional group, including the O-methyl ether variant found in Benzophenone, O-methyloxime, serves as an effective directing group in transition metal-catalyzed carbon-hydrogen (C-H) bond activation and functionalization. acs.orgnih.govrsc.org This capability allows for the regioselective introduction of new substituents, such as aryl groups, at positions proximal to the directing group, a strategy of significant value in organic synthesis. acs.orgnih.gov

In palladium-catalyzed reactions, the nitrogen atom of the oxime ether coordinates to the palladium center, forming a cyclometalated intermediate. nih.govmdpi.com This intermediate brings the catalyst into close proximity with a specific C-H bond, typically at the ortho-position of an adjacent aryl ring, facilitating its cleavage and subsequent functionalization. acs.org This directed C-H activation strategy has been successfully applied to a range of substrates. nih.gov For instance, various acetophenone (B1666503) O-methyl oximes undergo efficient palladium-catalyzed ortho-C-H arylation with aryl pinacol (B44631) boronic esters, producing biaryl derivatives in good yields. researchgate.net

While direct C-H arylation is a key transformation, the directing capacity of O-methyl oximes is also demonstrated in related C-H acylation reactions. Research has shown that aryl ketone O-methyl oximes can undergo Rh(III)-catalyzed oxidative ortho-acylation with a variety of aryl and alkyl aldehydes. A notable example involves the reaction of an O-methyl oxime with 3-phenylpropanal, catalyzed by [Cp*RhCl₂]₂ and AgSbF₆ with Ag₂CO₃ as an oxidant, which yields the ortho-acylated product. nih.gov This transformation underscores the utility of the O-methyl oxime group in directing C-H functionalization, a principle that extends to arylation reactions. nih.govchemrxiv.org

Table 1: Example of Rh(III)-Catalyzed Oxidative Ortho-Acylation of an O-Methyl Oxime

Oxime SubstrateAldehyde Coupling PartnerCatalyst SystemProductReference
1-(4-methoxyphenyl)ethan-1-one O-methyl oxime3-phenylpropanal[Cp*RhCl₂]₂/AgSbF₆, Ag₂CO₃(E)-(2-(3-oxo-3-phenylpropyl)-4-methoxyphenyl)(phenyl)methanone O-methyl oxime nih.gov

Oxidative Addition Reactions to Transition Metal Catalysts

A fundamental step in many palladium-catalyzed reactions involving oxime ethers is the oxidative addition of the N-O bond to a low-valent metal center, such as palladium(0). researchgate.netiupac.org This process is key to initiating catalytic cycles that form new carbon-nitrogen or carbon-carbon bonds. researchgate.netuwindsor.calibretexts.org In this step, the Pd(0) catalyst inserts into the N-O σ-bond, cleaving it and forming a new alkylideneaminopalladium(II) species. researchgate.net This transformation increases the oxidation state of palladium from 0 to +II and creates a reactive intermediate poised for subsequent transformations. uwindsor.cacsbsju.edu

This reactivity has been effectively harnessed for the synthesis of various nitrogen-containing heterocycles from olefinic oxime derivatives. researchgate.netiupac.org For example, when O-pentafluorobenzoyloximes of olefinic ketones are treated with a catalytic amount of a palladium(0) complex like Pd(PPh₃)₄, they undergo cyclization. researchgate.net The reaction proceeds through the initial oxidative addition of the oxime's N-O bond to the Pd(0) catalyst. The resulting alkylideneaminopalladium(II) intermediate then undergoes an intramolecular aminopalladation (a Heck-type amination) onto the tethered olefin, followed by subsequent steps to yield nitrogen-containing heterocycles such as pyrroles, pyridines, and isoquinolines. researchgate.netiupac.org The choice of the leaving group on the oxime oxygen is crucial; electron-withdrawing groups like pentafluorobenzoyl are often used to facilitate the initial oxidative addition step.

Table 2: Heterocycle Synthesis via Palladium-Catalyzed Cyclization of Olefinic Oximes

Olefinic Oxime SubstrateCatalystProduct TypeKey Mechanistic StepReference
O-pentafluorobenzoyloximes of olefinic ketonesPd(PPh₃)₄Pyrroles, Pyridines, IsoquinolinesOxidative addition of N-O bond to Pd(0) researchgate.net

Reactions as Electrophilic Amination Reagents

Benzophenone oxime derivatives, particularly those functionalized with a good leaving group on the oxygen atom (such as a sulfonyloxy group), can function as effective electrophilic amination reagents. oup.comoup.com In this role, the oxime derivative delivers a nitrogen atom to a carbon nucleophile, providing a direct method for the formation of C-N bonds and the synthesis of primary amines after hydrolysis. oup.comoup.comresearchgate.net

The reaction typically involves the treatment of an O-sulfonyloxime with an organometallic nucleophile, such as a Grignard reagent (R-MgBr). oup.comoup.com The nucleophilic carbon of the Grignard reagent attacks the sp²-hybridized nitrogen atom of the oxime, displacing the sulfonyloxy group and forming an N-alkyl or N-arylimine intermediate. oup.com This imine can then be readily hydrolyzed under acidic conditions to yield the corresponding primary amine. oup.comoup.com

A critical consideration in these reactions is the suppression of the Beckmann rearrangement, a common side reaction for oximes. oup.com To achieve this, the benzophenone scaffold is often modified with electron-withdrawing groups, such as trifluoromethyl (CF₃) groups, at the para positions of the phenyl rings. oup.com These groups decrease the migratory aptitude of the aryl rings, favoring the desired nucleophilic substitution on the nitrogen atom. For instance, 4,4′-bis(trifluoromethyl)benzophenone O-methylsulfonyloxime has been used successfully in the copper-catalyzed amination of various alkyl Grignard reagents to produce primary, secondary, and tertiary alkyl primary amines in high yields. oup.com

Table 3: Electrophilic Amination of Grignard Reagents using Benzophenone O-sulfonyloxime Derivatives

Oxime ReagentGrignard Reagent (R-MgX)CatalystFinal Product (R-NH₂)Reference
4,4′-Bis(trifluoromethyl)benzophenone O-methylsulfonyloximen-Octylmagnesium bromideCuCN·2LiCln-Octylamine oup.com
4,4′-Bis(trifluoromethyl)benzophenone O-methylsulfonyloximeCyclohexylmagnesium chlorideCuCN·2LiClCyclohexylamine oup.com
4,4′-Bis(trifluoromethyl)benzophenone O-methylsulfonyloxime1-Adamantylmagnesium bromideCuCN·2LiCl1-Adamantylamine oup.com
3,3′,5,5′-Tetrakis(trifluoromethyl)benzophenone O-p-tolylsulfonyloximePhenylmagnesium bromideNoneAniline oup.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Benzophenone (B1666685), O-methyloxime. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹³C NMR spectroscopy of a related compound, 1,3-bis-(4-chlorophenyl)propynone O-methyloxime, the methoxy (B1213986) group (O-CH₃) carbon resonates at approximately δ 63.32 ppm. wiley-vch.de The carbon atoms of the phenyl rings exhibit signals in the aromatic region (typically δ 120-140 ppm), with their specific chemical shifts influenced by the substituent effects of the oxime and the other phenyl group. wiley-vch.de For instance, in a similar structure, the carbons of the phenyl rings show resonances at δ 127.56, 128.56, 128.80, 131.76, 133.25, 135.62, 135.78, and 138.52 ppm. wiley-vch.de

¹H NMR spectroscopy provides complementary information. The protons of the methoxy group typically appear as a sharp singlet in the upfield region of the spectrum, around δ 4.14 ppm for a similar propynone O-methyloxime derivative. wiley-vch.de The protons on the two phenyl rings give rise to a complex pattern of multiplets in the downfield aromatic region, generally between δ 7.3 and 7.9 ppm. wiley-vch.de The integration of these signals confirms the number of protons in each chemical environment, and the coupling patterns can provide information about the substitution pattern on the aromatic rings.

Table 1: Representative NMR Data for a Benzophenone O-methyloxime Analog

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹³C 63.32 Quartet O-CH₃
¹³C 127.56 - 138.52 Multiple signals Aromatic Carbons
¹H 4.14 Singlet O-CH₃
¹H 7.35 - 7.91 Multiplet Aromatic Protons

Data derived from a structurally similar compound, 1,3-bis-(4-chlorophenyl)propynone O-methyloxime. wiley-vch.de

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is a powerful analytical tool for the identification and quantification of Benzophenone, O-methyloxime. It is often coupled with chromatographic techniques for enhanced separation and sensitivity.

Gas chromatography-mass spectrometry is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the compound is first separated from other components in a sample based on its volatility and interaction with the GC column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum for this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (211.26 g/mol ). nih.gov Under electron ionization, the molecule undergoes fragmentation, producing a characteristic pattern of fragment ions. For this compound, prominent fragment ions are observed at m/z 180, which is often the base peak, and m/z 77, corresponding to the phenyl group. nih.gov The molecular ion peak at m/z 211 is also observed. nih.gov

GC coupled with tandem mass spectrometry (GC-MS/MS) offers higher selectivity and sensitivity, which is particularly useful for analyzing complex matrices. nih.gov This technique involves selecting the molecular ion or a specific fragment ion and subjecting it to further fragmentation to produce a second generation of product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection. rsc.org

Table 2: Key GC-MS Fragments for this compound

m/z Identity Relative Intensity
211 [M]⁺ (Molecular Ion) Present
180 [M-OCH₃]⁺ High (often base peak)
77 [C₆H₅]⁺ High

Data based on typical fragmentation patterns. nih.gov

Liquid chromatography-mass spectrometry is another powerful technique for the analysis of this compound, especially for samples that are not suitable for GC analysis due to low volatility or thermal instability. In LC-MS, separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that usually results in a prominent protonated molecule [M+H]⁺. For this compound, this would be observed at m/z 212.

LC-MS/MS is extensively used for the sensitive and selective quantification of benzophenone derivatives in various samples, including food and biological matrices. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) allows for the selection of a specific precursor ion (e.g., [M+H]⁺) and one or more of its characteristic product ions, thereby enhancing the specificity and lowering detection limits. rsc.orgresearchgate.net

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry represents a significant advancement in LC-MS technology. UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. mdpi.com

UHPLC-MS/MS methods have been developed for the rapid and sensitive determination of benzophenone and its derivatives in complex samples like food products and human urine. rsc.orgresearchgate.netnih.gov These methods often employ electrospray ionization in both positive and negative ion modes to achieve maximum sensitivity for a wide range of analytes. rsc.orgresearchgate.net The enhanced chromatographic efficiency of UHPLC leads to sharper and narrower peaks, which translates to improved signal-to-noise ratios and lower limits of detection (LODs) and quantification (LOQs). nih.gov For instance, validated UHPLC-MS/MS methods for related benzophenones have achieved LOQs in the low nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range. researchgate.netnih.gov

Understanding the fragmentation pathways of this compound in tandem mass spectrometry is crucial for developing robust and selective analytical methods and for structural confirmation. Molecular dissociation, or fragmentation, provides a molecular "fingerprint" that aids in structural elucidation. thermofisher.com In MS/MS experiments, a precursor ion (e.g., the protonated molecule [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate product ions. thermofisher.com

The study of fragmentation pathways for related benzophenone structures reveals common fragmentation patterns. For example, a significant fragmentation pathway for benzophenones often involves the cleavage of the bond between the carbonyl carbon and one of the phenyl rings, leading to the formation of a benzoyl cation or related fragments. researchgate.netresearchgate.net For this compound, the fragmentation of the [M+H]⁺ ion would likely involve the loss of the methoxy group (-OCH₃) or the entire methyloxime moiety. The stability of the resulting fragment ions dictates the observed fragmentation pattern. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the fragment ions, which helps in deducing their elemental composition and proposing plausible fragmentation mechanisms. researchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific functional groups. The C=N stretching vibration of the oxime group is expected to appear in the region of 1690-1640 cm⁻¹. The C-O stretching vibration of the methoxy group would likely be observed in the 1275-1200 cm⁻¹ range, while the N-O stretch is typically found around 960-930 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the phenyl rings appear in the 1600-1450 cm⁻¹ region. chegg.com A gas-phase IR spectrum of a related compound, benzophenone, 4,4'-dimethoxy-, O-methyloxime, shows characteristic peaks in these regions. nist.gov

Table 3: General IR Absorption Regions for this compound Functional Groups

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
C=N (Oxime) Stretch 1690 - 1640
Aromatic C=C Stretch 1600 - 1450
C-O (Methoxy) Stretch 1275 - 1200
N-O (Oxime) Stretch 960 - 930

Data based on general IR correlation tables and spectra of related compounds. chegg.comnist.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for identifying vibrations of non-polar bonds.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a crucial strategy in analytical chemistry to improve the volatility, thermal stability, and detectability of analytes for chromatographic analysis. For this compound and related carbonyl compounds, several derivatization techniques are employed to enhance their performance in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. While this compound is amenable to GC-MS analysis, related compounds containing additional reactive groups (like hydroxyl groups) or parent ketones often require derivatization to improve their chromatographic properties. nih.govmdpi.com

A common two-step derivatization protocol involves oximation followed by silylation. mdpi.com

Methoximation: The first step involves reacting the analyte with a methoxylaminating reagent, such as O-methylhydroxylamine hydrochloride in pyridine. mdpi.com This reaction converts carbonyl groups into their corresponding methyloxime (MO) derivatives. mdpi.com This step is critical for stabilizing thermolabile compounds and preventing enol formation during subsequent silylation. mdpi.commdpi.com

Trimethylsilylation (TMS): In the second step, any active hydrogens, such as those in hydroxyl groups, are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com This is typically achieved using silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). nih.govgcms.cz

This MO-TMS derivatization increases the volatility and thermal stability of the analyte, leading to sharper peaks and improved resolution in GC-MS analysis. nih.govnih.gov The formation of syn- and anti-isomers of the MO derivatives can sometimes result in two separate peaks in the chromatogram, which can aid in identification. mdpi.com

In-port derivatization, including on-fiber derivatization for solid-phase microextraction (SPME), offers a rapid, solventless, and sensitive approach for analyzing target compounds. nih.gov This technique involves carrying out the derivatization reaction either directly in the hot GC injection port or on the SPME fiber itself prior to thermal desorption. nih.govscielo.br

For carbonyl compounds, a common on-fiber derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govcopernicus.org The process involves:

Loading the derivatizing agent (e.g., PFBHA) onto the SPME fiber.

Exposing the doped fiber to the sample's headspace, where carbonyl compounds react to form stable oximes.

Desorbing the newly formed derivatives in the hot GC injector for analysis by GC-MS.

This method selectively targets carbonyl compounds, reduces sample handling, and can significantly increase sensitivity, making it suitable for trace-level analysis. nih.govscielo.br

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. For compounds like this compound, which possess a UV chromophore, detection is typically straightforward using a UV detector. mtc-usa.com However, to enhance sensitivity and selectivity, especially in complex matrices or for trace-level quantification, derivatization strategies are employed.

One effective strategy is to introduce a tag that enhances ionization efficiency for mass spectrometry detection (LC-MS) or provides a fluorescent signal. nih.gov

Charge-Tagging Derivatization: Reagents like Girard's Reagent T or P contain a quaternary ammonium (B1175870) group, which carries a permanent positive charge. nih.govacs.org Derivatizing a carbonyl compound with a Girard reagent introduces this fixed charge, significantly improving its ionization efficiency in positive-ion electrospray ionization-mass spectrometry (ESI-MS), thereby lowering detection limits. acs.org

Fluorescent Derivatization: For fluorescence detection, which offers high sensitivity, a fluorescent tag can be attached. While this compound does not have a native reactive site for common fluorescent labels, its parent ketone (benzophenone) could be derivatized. For analytes with appropriate functional groups, reagents like dansyl hydrazine (B178648) or rhodamine-based reagents can be used to form highly fluorescent derivatives. nih.gov

A typical HPLC method for underivatized benzophenone uses a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with UV detection at 254 nm. mtc-usa.com Similar conditions can be adapted for this compound.

ParameterConditionSource
ColumnCogent Bidentate C18™, 4µm, 100Å mtc-usa.com
Mobile PhaseAcetonitrile / DI Water (e.g., 70:30) mtc-usa.com
Flow Rate0.5 mL/min mtc-usa.com
DetectionUV @ 254 nm mtc-usa.com

Quadruplex stable isotope derivatization is an advanced analytical strategy used in LC-MS/MS for high-throughput and accurate quantification of target analytes. researchgate.net This technique allows for the simultaneous analysis of multiple samples (up to four) in a single chromatographic run, which reduces instrument time and minimizes variations in MS response between samples. researchgate.netnih.gov

The core principle involves derivatizing each of four different samples with one of four isotopically distinct derivatization reagents. These reagents are structurally identical but differ in mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, D). researchgate.netnih.gov

The workflow is as follows:

Four separate samples are each derivatized with a unique isotopic version of the reagent.

The four derivatized samples are then combined (pooled) into one vial.

The combined sample is injected into the LC-MS/MS system.

Because the isotopically labeled derivatives are chemically identical, they co-elute from the HPLC column. However, they are distinguished in the mass spectrometer based on their different mass-to-charge ratios (m/z). This allows for the relative or absolute quantification of the analyte from each of the four original samples in one analysis. researchgate.net This method has been successfully applied to the analysis of various compounds, including steroids and ginsenosides, and is applicable to any compound class with a suitable reactive functional group, such as the carbonyl group in ketones. researchgate.netacs.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms and Intermediates

Quantum mechanical methods are fundamental to understanding the intricate details of chemical reactions. For benzophenone (B1666685) derivatives, these studies have explored their photochemical reactions. Upon excitation with UV light, the benzophenone moiety can form ketyl radicals that react with C-H bonds of other organic molecules. researchgate.net This reactivity is a key aspect of its use in various applications. Quantum mechanical calculations help in modeling the potential energy surfaces of these reactions, identifying transition states, and understanding the stability of intermediates. chemrxiv.org Such studies are crucial for predicting reaction pathways and designing novel photoreactive materials. researchgate.net The effect of solvents on the spectroscopic properties of benzophenone has also been analyzed using quantum mechanical methods, revealing that the excited state dipole moment is greater than its ground state counterpart. longdom.orglongdom.org

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like Benzophenone, O-methyloxime and its derivatives. nih.govchemrxiv.org DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational spectra, and determine electronic properties such as HOMO-LUMO energy gaps. longdom.orgnih.govresearchgate.net These calculations are vital for understanding the stability, reactivity, and spectroscopic behavior of these compounds. longdom.orgchemrxiv.org For instance, DFT studies on benzophenone derivatives have been used to analyze their UV absorption properties, which is crucial for their application as UV filters. nih.gov The calculated properties, such as bond lengths and angles, often show good agreement with experimental data. researchgate.net Furthermore, DFT is used to investigate the keto-enol tautomerism in related benzophenone compounds. ufv.br

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org For derivatives of benzophenone oxime ether, 3D-QSAR studies have been conducted to understand their herbicidal activities. researchgate.netresearchgate.net These analyses help in identifying the key structural features that influence the biological effect.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a specific 3D-QSAR method that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. iupac.orguniroma1.it In the context of benzophenone oxime ether derivatives, CoMFA has been utilized to analyze their herbicidal effects. researchgate.net By generating contour maps, CoMFA provides a visual representation of where steric bulk or electrostatic charge modifications on the molecule would likely enhance or decrease its activity. researchgate.netresearchgate.net For example, a CoMFA model for the herbicidal activity of benzophenone oxime ethers against Oryza sativa yielded a q² value of 0.725, indicating good predictive ability. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in drug design and understanding molecular recognition. nih.gov For benzophenone derivatives, molecular docking simulations have been employed to investigate their interactions with various biological targets. For instance, docking studies have been used to explore the binding modes of benzophenone-based inhibitors with protein farnesyltransferase, a target for antimalarial drugs. Similarly, the interaction of fluorene (B118485) and benzophenone O-oxime ether derivatives with the human β2-adrenergic receptor has been analyzed through docking to understand their cardiovascular effects. researchgate.net These simulations provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. iaanalysis.com

Predictive Modeling of Molecular Properties and Reactivity

Predictive modeling in computational chemistry aims to forecast the physicochemical properties and reactivity of molecules. This is often achieved through the development of models based on quantum mechanics, machine learning, or a combination of both. cmu.edu For benzophenone and its derivatives, computational models are used to predict a range of properties. For example, DFT calculations can predict UV absorption spectra, which is essential for designing new sunscreen agents. nih.gov Quantum mechanical methods can also be used to predict reaction feasibility by calculating reaction energies and activation barriers. chemrxiv.org Furthermore, QSAR models, as discussed earlier, are a form of predictive modeling that relates molecular descriptors to biological activity, aiding in the design of new compounds with desired therapeutic or herbicidal properties. longdom.org The development of machine learning software is also enhancing the ability to predict molecular properties and reactivity with greater speed and accuracy. cmu.edu

Applications in Chemical Synthesis and Materials Science Research

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The oxime group serves as a valuable precursor for the introduction of nitrogen atoms in cyclic structures. Derivatives of benzophenone (B1666685) oxime, in particular, have been employed in palladium-catalyzed reactions to construct a range of nitrogen-containing heterocycles.

Research has demonstrated that modifying the O-alkyl group of the oxime to an O-pentafluorobenzoyl or a similar electron-withdrawing group facilitates oxidative addition to a Pd(0) complex. This step generates an alkylideneaminopalladium(II) species, which can then undergo an intramolecular amino-Heck reaction with an olefinic moiety within the same molecule. This cyclization pathway has been successfully applied to the synthesis of important heterocyclic systems like pyrroles, pyridines, and isoquinolines. For instance, O-pentafluorobenzoyloxime of an olefinic ketone can be converted to the corresponding pyrrole (B145914) in good yield through this palladium-catalyzed cyclization, followed by isomerization.

Another approach involves a three-component coupling reaction. Ketoximes, including benzophenone O-oxime, can react with methylene (B1212753) iodide and various nitrogen heterocycles (such as imidazoles, benzimidazole, and benzotriazole) to produce N-heterocycle methyl-O-oxime ethers in good yields. researchgate.net This method provides an efficient route to structurally diverse molecules. researchgate.net

The versatility of oxime derivatives in forming heterocyclic compounds is further highlighted by their use in reactions that proceed through nitrilium ion intermediates, which are key in variations of the Beckmann rearrangement to synthesize different heterocycles. tcichemicals.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Benzophenone Oxime Derivatives

Starting Material TypeReaction TypeHeterocyclic ProductReference
Olefinic Ketone O-pentafluorobenzoyloximePd-catalyzed intramolecular aminationPyrroles, Pyridines, Isoquinolines
Benzophenone O-oximeThree-component couplingN-heterocycle methyl-O-oxime ethers researchgate.net
Phenethyl Ketone OximesAcid-catalyzed cyclizationQuinolines, Spirocyclic imines tcichemicals.com

Stereoselective Synthesis Methodologies Utilizing Oxime Isomerism

The carbon-nitrogen double bond of an oxime can exist as two geometric isomers, (E) and (Z). This isomerism presents an opportunity for stereocontrol in chemical synthesis, although its application can be complex. While some reactions involving benzophenone oxime derivatives show little dependence on the initial oxime geometry, specific conditions can leverage this isomerism for stereoselective outcomes.

For example, the isomerization of an O-methyloxime can be induced by treatment with a strong acid like trifluoromethanesulfonic acid (CF3SO3H) in the presence of a nucleophile. tcichemicals.com This process likely involves protonation on the oxime nitrogen atom followed by an addition-elimination sequence, which allows for the interconversion between E and Z isomers. tcichemicals.com Controlling this equilibrium or trapping one isomer selectively is a potential strategy for stereoselective synthesis.

In the synthesis of complex natural products, the stereochemistry of oxime ethers has been a crucial element. The stereoselective synthesis of (±)-indolizidines, a class of amphibian alkaloids, has been accomplished using an O-methyloxime derivative as a key intermediate, demonstrating the utility of oximes in constructing stereochemically defined cyclic systems. wits.ac.za Although stereospecific researchgate.netwits.ac.za-rearrangements are generally challenging, research into tandem hydroalkoxylation/rearrangement reactions of ynamides has shown that such transformations can produce medium-sized lactams with excellent diastereoselectivity, highlighting the potential for high stereocontrol in reactions involving nitrogen-containing intermediates derived from functionalities similar to oximes. springernature.com

Development of New Synthetic Reagents and Building Blocks

Benzophenone, O-methyloxime and its analogs are valuable as foundational structures, or "building blocks," for creating more complex molecules and novel reagents. atomscientific.comwikipedia.org A significant area of development is their conversion into electrophilic amination reagents. tcichemicals.com

By replacing the methyl group with a good leaving group, such as a sulfonyl group (e.g., O-p-tolylsulfonyloxime or O-methylsulfonyloxime), the oxime nitrogen atom becomes susceptible to nucleophilic attack. tcichemicals.com These benzophenone O-sulfonyloxime derivatives have been successfully used as effective reagents for the electrophilic amination of Grignard reagents. The reaction proceeds via a substitution on the sp2-hybridized nitrogen atom, yielding an N-alkylimine. Subsequent hydrolysis of the imine provides the corresponding primary amine. This methodology has been shown to work even with sterically hindered Grignard reagents, producing anilides in high yields after rearrangement.

This reactivity transforms the oxime from a simple protecting group or precursor into a reagent capable of delivering a nitrogen atom to a carbon nucleophile, a fundamental transformation in organic synthesis. The development of these amination reagents expands the toolkit available to chemists for the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other functional materials. tcichemicals.com

Table 2: Benzophenone Oxime Derivatives as Synthetic Reagents

Reagent DerivativeTarget TransformationProduct ClassReference
Benzophenone O-p-tolylsulfonyloximeElectrophilic amination of Grignard reagentsPrimary Amines (after hydrolysis)
3,3′,5,5′-Tetrakis(trifluoromethyl)benzophenone O-p-tolylsulfonyloximeReaction with organomagnesium reagentsAnilides
Benzophenone O-methylsulfonyloximeCopper-catalyzed amination of Grignard reagentsN-alkylimines tcichemicals.com

Biological and Agrochemical Research Endeavors

Herbicidal Activity of Benzophenone (B1666685) Oxime Ether Derivativesvulcanchem.commdpi.com

Derivatives of benzophenone oxime ether have demonstrated notable herbicidal properties. vulcanchem.com A novel series of these compounds containing tertiary amine groups has been synthesized and evaluated for their effectiveness against several plant species. researchgate.net

Studies have shown that many benzophenone oxime ether derivatives significantly inhibit the root growth of various plants at a concentration of 20 ppm. vulcanchem.comresearchgate.net The herbicidal effects have been observed in both monocotyledonous and dicotyledonous plants. researchgate.net

A study evaluated 24 such compounds against Oryza sativa (rice), Sorghum sudanense (Sudan grass), Brassica chinensis (a type of cabbage), and Amaranthus mangostanus L. (amaranth). researchgate.net The results indicated that most of these compounds exhibited significant inhibitory effects on root growth. researchgate.net For instance, the inhibitory effects on Amaranthus mangostanus L. were generally more pronounced than on Brassica chinensis among the dicotyledons tested. researchgate.net

The following table presents the calculated IC₅₀ values (in ppm) for a selection of these compounds, indicating the concentration required to inhibit 50% of root growth. researchgate.net

CompoundOryza sativaSorghum sudanenseBrassica chinensisAmaranthus mangostanus L.
ca 15.5533.7717.1851.95
cc 81.0859.8537.9159.03
ce 58.8760.0633.0158.38
ci 18.9059.1318.0155.11
ck 58.5510.6756.8355.91

Insecticidal and Larvicidal Activities of Oxime Ethersmdpi.com

The class of oxime ethers, which includes benzophenone derivatives, has been investigated for its insecticidal and larvicidal properties. nih.govresearchgate.net For example, 4-methoxybenzaldehyde (B44291) O-(4-bromobenzyl) oxime has shown potent larvicidal activity against Myzus persicae (green peach aphid). researchgate.netjst.go.jp

Research on benzoylphenylureas containing an oxime ether group has demonstrated excellent larvicidal activities against the oriental armyworm, with some compounds showing 5 to 10 times greater activity than the commercial insecticide Flucycloxuron. acs.org Furthermore, a study of researchgate.net-Benzoquinone mono-oximes against third-instar Aedes aegypti larvae found that all tested compounds exhibited larvicidal activity. nih.gov The most potent compound was 2,6-dimethyl- researchgate.net-benzoquinone oxime tosylate, with a lethal concentration (LC₅₀) of 9.858 ppm. nih.gov

Investigation of Cardiovascular Modulatory Effectsvulcanchem.com

Oxime ether derivatives have been explored for their potential effects on the cardiovascular system. researchgate.net Some have been synthesized and evaluated as potential β-adrenergic blocking agents. researchgate.netresearchgate.net For instance, certain novel beta-hydroxy oxime O-ethers have been synthesized and are considered potential β-adrenergic blocking agents. researchgate.net

Research on metabolites from Senecio nutans and their synthesized oximes has shown inhibitory effects on the Angiotensin I-Converting Enzyme (ACE), which plays a key role in blood pressure regulation. nih.gov The oxime derivatives demonstrated superior ACE inhibitory effects compared to the original metabolites. nih.gov Specifically, one oxime derivative emerged as a potent ACE inhibitor with an IC₅₀ of 11.5 μM. nih.gov Other studies have noted that oximes can induce vascular relaxation. mdpi.com A particular oxime derivative, at a concentration of 10⁻⁵ M, caused significant relaxation in rat aorta. mdpi.com

Antibacterial Efficacy Studiesvulcanchem.com

Derivatives of benzophenone and oximes have shown promise as antibacterial agents. nih.gov Studies have revealed that various oxime derivatives possess bactericidal activity against several pathogens, including Gram-positive bacteria.

In one study, newly synthesized oxime ester derivatives demonstrated broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. jcsp.org.pk Several of these compounds exhibited excellent activity against Escherichia coli, with zones of inhibition larger than the standard compound bromogeramine. jcsp.org.pk Another study on O-benzyl oxime ethers derived from piperidin-4-one, tetrahydropyran-4-one, and tetrahydrothiopyran-4-one (B549198) also reported antibacterial activity. nih.gov A piperidine (B6355638) derivative was found to be the most active, showing lower minimum inhibitory concentrations (MIC) against P. aeruginosa, S. aureus, Salmonella typhi, and E. coli compared to Ciprofloxacin. nih.gov

The table below shows the antibacterial activity of selected oxime ester derivatives against Escherichia coli and Staphylococcus aureus, measured by the diameter of the inhibition zone in mm. jcsp.org.pk

CompoundEscherichia coli (Inhibition Zone in mm)Staphylococcus aureus (Inhibition Zone in mm)
4c 12.178.33
4d 10.007.67
4f 10.337.33
4h 9.678.33
4k 9.678.00
Bromogeramine (Standard) 9.6613.00

Exploration of Anticancer Potential of Oxime and Oxime Ether Moietiesencyclopedia.pub

The anticancer potential of oxime and oxime ether moieties has been a significant area of research. mdpi.comnih.govnih.gov Derivatives of benzophenone oxime are among the compounds that have been investigated for their cytotoxic effects against various cancer cell lines. vulcanchem.com Bis(4-hydroxy)benzophenone oxime ethers, for example, have been identified as novel estrogen receptor ligands and also inhibit cancer cell growth through a mechanism independent of the estrogen receptor. mdpi.comnih.govresearchgate.net

Studies on oxime ethers with various heterocyclic moieties have also shown promising results. mdpi.comresearchgate.net For instance, certain derivatives of 1-(benzofuran-2-yl)ethan-1-one oxime and (E)-acetophenone O-2-morpholinoethyl oxime have demonstrated significant cytotoxicity against the HeLa cancer cell line. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies are crucial for designing more potent and selective anticancer compounds. nih.govnih.gov For a series of 1′H,3H-[2,3′-biindol]-3-ones, initial SAR studies indicated that the presence of an oxime group at position 2 was essential for their cytotoxic effects. encyclopedia.pubmdpi.com It was also found that introducing a polar substituent at the C-5 and C-5′ positions significantly boosted the anticancer activities. encyclopedia.pubmdpi.com

Further SAR studies on indirubin-3′-oxime derivatives revealed that the introduction of bulky substituents to the 3′-oxime group often led to a decrease in anticancer activity. encyclopedia.pub In contrast, the presence of an electron-withdrawing group at the 5-position, such as a nitro group, was found to enhance the anticancer activity of these compounds. encyclopedia.pubmdpi.com

The following table displays the IC₅₀ values (in μM) for a potent 1′H,3H-[2,3′-biindol]-3-one derivative (compound 71) against several human cancer cell lines. mdpi.com

Cancer Cell LineIC₅₀ (μM)
A529 6.09
MGC-803 7.66
HepG2 9.92
T24 4.31

Indole-Based Oxime and Oxime Ether Scaffolds in Anticancer Research

While direct studies on Benzophenone, O-methyloxime within indole-based scaffolds for anticancer research are not prevalent, the broader class of oxime ethers, particularly those integrated with indole (B1671886) moieties, has shown significant promise. Indole derivatives are known for their presence in biologically active compounds. The incorporation of an oxime ether functionality can enhance their therapeutic potential. mdpi.comnih.gov

Research into indole-based oxime and oxime ether scaffolds has revealed their potential as potent anticancer agents. mdpi.comresearchgate.net For instance, derivatives of indirubin (B1684374), a bis-indole alkaloid, have been extensively studied. The modification of indirubin to include an oxime ether has led to compounds with significant inhibitory activity against various cancer cell lines. mdpi.com Specifically, certain indirubin-3'-oxime derivatives have demonstrated notable activity against HepG2 (human liver cancer) cells. mdpi.com

Furthermore, novel indole/1,2,4-triazole hybrids featuring an oxime moiety have been synthesized and evaluated as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy. mdpi.com One such oxime-based derivative, compound 7i, was found to be a more potent inhibitor of tubulin polymerization than the standard drug CA-4. mdpi.com These findings underscore the importance of the oxime ether group in designing new and effective anticancer agents based on the indole scaffold.

Steroidal Oxime Ethers as Cytotoxic Agents

Similar to the indole-based scaffolds, the direct application of this compound in steroidal anticancer research is not extensively documented. However, the introduction of oxime ether functionalities into steroidal frameworks has emerged as a significant strategy in the development of novel cytotoxic agents. sciforum.netmdpi.comnih.gov Steroids, due to their inherent biological activity, provide a robust scaffold for designing targeted anticancer drugs. rsc.org

Researchers have synthesized and evaluated various steroidal oxime and O-alkylated oxime derivatives, demonstrating their potential against several cancer cell lines. sciforum.netrsc.org For example, certain androstane (B1237026) derivatives have shown strong cytotoxicity against HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells. sciforum.net Importantly, some of these steroidal compounds exhibited selectivity, being non-toxic to healthy MRC-5 cells, which is a crucial aspect of cancer chemotherapy. sciforum.net

Furthermore, novel estrone-16-oxime ethers have been designed and have shown the ability to decrease cancer cell proliferation, with HeLa (cervical cancer) cells being particularly susceptible. nih.gov The cytotoxic effects of some of these steroidal oximes are mediated through cell cycle arrest and the induction of apoptosis. mdpi.com These studies highlight the therapeutic potential of combining steroidal backbones with oxime ether moieties to create potent and selective anticancer agents.

General Contributions to Molecular Design for Biological Activity

The research into benzophenone oxime ethers, including this compound, has provided valuable insights into the principles of molecular design for achieving specific biological activities. The structure-activity relationship (SAR) studies conducted on these compounds have elucidated the role of different substituents and their positions on the benzophenone core in influencing their agrochemical and potential therapeutic properties. researchgate.netvulcanchem.com

In the context of agrochemical research, studies on a series of benzophenone oxime ether derivatives have demonstrated that the nature and position of substituents on the phenyl rings significantly impact their herbicidal activity. researchgate.netsemanticscholar.org For instance, a novel series of benzophenone oxime ether derivatives with tertiary amine groups were synthesized and evaluated for their herbicidal activities against various plant species. semanticscholar.org The results showed that most of these compounds exhibited a significant inhibitory effect on root growth at a concentration of 20 ppm. semanticscholar.org

Computational studies, such as Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) analysis and molecular docking, have been employed to understand these relationships at a molecular level. researchgate.netvulcanchem.com These models have helped in generating contour maps that guide the design of new benzophenone oxime ether analogues with enhanced activity. researchgate.net

The acaricidal activity of new benzophenone O-methyloximes has also been investigated, with research focusing on the synthesis and structure-activity relationships of these compounds. pssj2.jpndl.go.jp These studies contribute to the rational design of more effective and selective pesticides. smolecule.com

In the realm of medicinal chemistry, the exploration of benzophenone oxime ethers as potential anticancer agents has highlighted the importance of the oxime ether moiety in interacting with biological targets. nih.govresearchgate.net The lipophilicity and electronic properties conferred by this group can influence the compound's ability to cross cell membranes and interact with specific enzymes or receptors. The diverse biological activities exhibited by oxime ethers, including antimicrobial and insecticidal properties, further underscore their importance as a versatile scaffold in drug and pesticide discovery. researchgate.netmdpi.comjst.go.jp

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzophenone, O-methyloxime, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via oximation of benzophenone with hydroxylamine, followed by O-methylation. Key parameters include pH control (optimal pH ~5–6 for oximation) and solvent selection (e.g., ethanol/water mixtures). For O-methylation, methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions is typical. Reaction monitoring via TLC or HPLC ensures completion. Adjusting stoichiometry (1:1.2 molar ratio of benzophenone to hydroxylamine) and temperature (50–60°C) improves yields .

Q. How can analytical techniques distinguish this compound from structurally similar compounds like acetophenone derivatives?

  • Methodological Answer :

  • IR Spectroscopy : The C=N stretch of the oxime group appears at ~1640–1600 cm⁻¹, distinct from the C=O stretch of ketones (~1670–1640 cm⁻¹) .
  • NMR : The O-methyl group in the oxime moiety shows a singlet at δ 3.8–4.0 ppm in ¹H NMR, while the aromatic protons exhibit splitting patterns dependent on substitution. ¹³C NMR distinguishes the imine carbon (δ ~150–160 ppm) from ketonic carbonyls (δ ~190–210 ppm) .
  • GC-MS : Derivatization (e.g., silylation) enhances volatility. The molecular ion peak (m/z 211 for C₁₄H₁₃NO) and fragmentation patterns (e.g., loss of CH₃O group) confirm identity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to limit inhalation exposure. Implement HEPA-filtered vacuum systems to prevent dust dispersion .
  • PPE : Wear nitrile gloves (tested for permeability), safety goggles, and lab coats. Avoid latex gloves due to potential degradation .
  • Spill Management : Collect solids using non-sparking tools; avoid compressed air to prevent explosive dust clouds. Contaminated surfaces should be deactivated with ethanol .
  • Toxicity Mitigation : Chronic exposure risks include potential carcinogenicity (IARC Group 2B). Regular biomonitoring (e.g., liver/kidney function tests) is advised for frequent users .

Q. How does the electronic structure of this compound influence its reactivity in photochemical studies?

  • Methodological Answer : The HOMO-LUMO gap (~6.5–7.0 eV, calculated via DFT/B3LYP/6-311G) governs UV absorption. The oxime group introduces a low-energy n→π* transition at ~300 nm, enabling photoreactivity. Solvent effects (e.g., acetonitrile vs. water) shift absorption maxima due to polarity-dependent stabilization of excited states .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical IR spectra of Benzophenone derivatives?

  • Methodological Answer : Discrepancies in C=O/C=N stretching frequencies arise from solvent and basis set limitations. For example, B3LYP/6-31G** predicts benzophenone’s C=O stretch at 1650 cm⁻¹ vs. experimental 1634 cm⁻¹. Hybrid QM/MM simulations incorporating solvent explicit models (e.g., COSMO) improve accuracy. Anharmonic corrections further align theoretical peaks with experimental data .

Q. What mechanistic insights explain the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : The compound’s logP (~2.8) suggests moderate hydrophobicity, leading to bioaccumulation. Photodegradation studies under UV light (λ = 254 nm) show half-lives >48 hours in freshwater, with primary degradation via hydroxyl radical attack on the oxime moiety. LC-MS/MS identifies intermediates like benzophenone and nitroso derivatives .

Q. How do solvent dynamics affect the hydrogen-bonding interactions of this compound in solution-phase studies?

  • Methodological Answer : Time-resolved IR spectroscopy reveals two solvation states in acetonitrile-water mixtures:

  • State 1 : A single water molecule H-bonds to the oxime’s N-OH group (τc ≈ 7.7 ps).
  • State 2 : Solvent-solvent networks stabilize the aromatic ring (τc ≈ 2.3 ps).
    These states are quantified via Kubo-Anderson analysis of ν(N-O) bands at ~1600 cm⁻¹ .

Q. What strategies improve selectivity in catalytic reductions of this compound to secondary amines?

  • Methodological Answer :

  • Catalyst Design : Pd/C with H₂ (1 atm) at 80°C achieves >90% conversion. Adding Lewis acids (e.g., ZnCl₂) suppresses over-reduction by stabilizing the imine intermediate.
  • Solvent Optimization : Ethanol/water (4:1) enhances proton transfer, reducing byproduct formation.
  • Kinetic Control : Stopping the reaction at 85% conversion isolates the amine, avoiding side reactions .

Q. How can isotopic labeling elucidate metabolic pathways of this compound in model organisms?

  • Methodological Answer : Synthesize ¹³C-labeled oxime (using ¹³C-hydroxylamine) for tracer studies. LC-HRMS tracks metabolites in Daphnia magna, identifying glucuronide conjugates (m/z +176) and demethylated products. Stable isotope-assisted NMR (¹H-¹³C HSQC) maps bond cleavage sites .

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